molecular formula C8H7NO B8746035 2H-1,4-Benzoxazine CAS No. 255-03-8

2H-1,4-Benzoxazine

Cat. No.: B8746035
CAS No.: 255-03-8
M. Wt: 133.15 g/mol
InChI Key: PVTXJGJDOHYFOX-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

255-03-8

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

2H-1,4-benzoxazine

InChI

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-5H,6H2

InChI Key

PVTXJGJDOHYFOX-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2.29 g (21.0 mmol) of o-aminophenol in 25 mL of dry toluene was added portion wise 11 mL of 2N oxalyl chloride/CH2Cl2 (22.0 mmol) solution. The mixture was refluxed for 4 h, cooled to room temperature, filtered and the solid was washed with xylene and water, and dried to leave 3.10 g (90%) of 2a as pale-green solid. The analytical sample was obtained by crystallization from acetone, mp 263°-264° C. (lit, 264°-266° C.; Bernard et al, J. Med. Chem. 28:240 (1985)). 1H NMR (CDCl3 +DMSO-d6), 6.932 (m, 4), 11.970 (m, 1).
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
oxalyl chloride CH2Cl2
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods II

Procedure details

Powdered sodium cyanoborohydride (25 g) is added, in small portions, to a well-stirred and cooled (5°) solution of 1,2,7,8,9,10-hexahydropyrido[3', 4': 4,5]pyrrolo[1,2,3-de][1,4]benzoxazine (20 g) in trifluoroacetic acid (250 ml) at such a rate that excessive frothing is avoided. After the addition is complete, the mixture is stirred at room temperature for 2 hours, treated with 6N hydrochloric acid (150 ml), and refluxed for 30 minutes. It is then cooled and basified with 25% sodium hydroxide and extracted thrice with chloroform. The combined chloroform extracts are washed thoroughly with water, dried over magnesium sulfate, and stripped of the solvent under reduced pressure to furnish a crystalline solid which is recrystallized from hexane to yield the title compound, m.p. 112°-113°.
Quantity
25 g
Type
reactant
Reaction Step One
Name
1,2,7,8,9,10-hexahydropyrido[3', 4': 4,5]pyrrolo[1,2,3-de][1,4]benzoxazine
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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